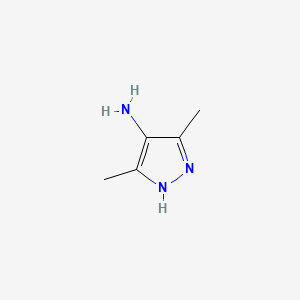

3,5-Dimethyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVWRBNPXCUYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200690 | |

| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-86-6 | |

| Record name | 3,5-Dimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethyl-1H-pyrazol-4-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine

For the Modern Researcher and Drug Development Professional

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of diverse bioactive compounds. This guide provides a comprehensive, scientifically-grounded overview of its most prevalent and efficient synthesis pathway. We delve into the mechanistic underpinnings of each reaction stage, from the construction of the pyrazole core to the critical nitration and subsequent reduction steps. This document is structured to serve as a practical laboratory resource, offering detailed, field-tested protocols, critical safety considerations, and an exploration of the chemical principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

The pyrazole nucleus is a cornerstone in the design of pharmaceutical agents, exhibiting a wide spectrum of biological activities.[1] this compound, in particular, serves as a versatile intermediate. Its synthesis is most reliably achieved through a robust, two-step sequence commencing with the commercially available precursor, 3,5-dimethylpyrazole. The strategic approach involves:

-

Electrophilic Nitration: Introduction of a nitro group at the C4 position of the 3,5-dimethylpyrazole ring. This step is crucial for functionalizing the pyrazole core.

-

Reduction of the Nitro Group: Conversion of the 4-nitro intermediate into the target 4-amino compound.

This pathway is favored due to the high regioselectivity of the nitration step and the efficiency of established reduction methodologies.

Overall Synthesis Pathway

Caption: Experimental workflow for the nitration of 3,5-dimethylpyrazole.

Part III: Reduction to this compound

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is the most common and efficient method, prized for its clean conversion and high yields.

Methodology and Rationale

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). [2]The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and activated. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine. [3]This method is highly chemoselective, generally leaving the pyrazole ring and other functional groups intact. An alternative method is transfer hydrogenation using hydrazine hydrate as the hydrogen source in the presence of a catalyst like Pd/C, which can be more convenient for labs not equipped for handling hydrogen gas. [4][5]

Experimental Protocol: Catalytic Hydrogenation

[6]1. Charge a suitable pressure vessel with 3,5-dimethyl-4-nitro-1H-pyrazole (76.7 g, 540 mmol), 10% Pd/C (7.7 g, 50% wet), and methanol (760 mL). 2. Add hydrochloric acid (100 mL, 37%) to the mixture. The product will be isolated as the hydrochloride salt. 3. Seal the vessel and purge with nitrogen, then pressurize with hydrogen to 120 psi. 4. Heat the mixture to 50°C and stir vigorously. 5. Monitor the reaction progress (e.g., by TLC or NMR). If the reaction stalls, an additional charge of catalyst may be required. 6. Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. 7. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. 8. Remove the solvent by rotary evaporation to yield this compound hydrochloride.

Data Summary: Reduction Conditions

| Reducing Agent | Catalyst | Solvent | Conditions | Product Form | Reference |

| H₂ (120 psi) | 10% Pd/C | Methanol | 50°C | Hydrochloride Salt | [6] |

| Hydrazine Hydrate | None specified | Ethanol | 50°C | Free Base | [4] |

| Hydrazine Hydrate | Pd/C | Methanol | 80°C | Free Base | [5] |

Workflow for Reduction

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. m.youtube.com [m.youtube.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. scispace.com [scispace.com]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 3,5-Dimethyl-1H-pyrazol-4-amine

Foreword: This guide presents a comprehensive technical overview of 3,5-Dimethyl-1H-pyrazol-4-amine, a pivotal heterocyclic amine in modern chemistry. It is designed for researchers, scientists, and professionals in drug development and materials science who require a thorough, practical understanding of this compound. This document moves beyond simple data recitation to explore the reasoning behind its synthesis, the logic of its characterization, and the nuances of its various applications.

Part 1: Foundational Chemistry and Synthesis

Introduction to a Versatile Building Block

This compound, identified by the CAS Number 5272-86-6, is a significant substituted pyrazole derivative.[] The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-regarded scaffold in medicinal chemistry due to its capacity for hydrogen bonding and its metabolic stability. The particular arrangement of dimethyl groups at positions 3 and 5, along with an amine group at position 4, confers a unique combination of steric and electronic characteristics. This makes it a highly valuable intermediate for synthesizing complex molecules with diverse biological activities.[2]

The structural importance of this compound lies in the nucleophilic nature of the 4-amino group and the potential for functionalization at the N-H position of the pyrazole ring, which allows for a wide range of chemical modifications. This adaptability has led to its integration into a vast array of compounds, from kinase inhibitors in oncology to novel materials with distinct photophysical properties.[3][4][5]

Synthesis Pathway: A Modified Knorr Pyrazole Synthesis

A prevalent and efficient method for preparing this compound is a variation of the classic Knorr pyrazole synthesis. This process involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, which is then followed by nitrosation and subsequent reduction. An alternative pathway involves the reduction of 3,5-Dimethyl-4-nitro-1H-pyrazole.[6]

Conceptual Workflow:

Figure 1: Synthesis workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

In a flask, dissolve pentane-2,4-dione (1.0 eq) in ethanol and cool to 0 °C while stirring.

-

Add hydrazine hydrate (1.0 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Remove the solvent under reduced pressure. The resulting crude 3,5-dimethyl-1H-pyrazole is typically pure enough for the subsequent step.[7]

Step 2: Nitrosation

-

Dissolve the crude 3,5-dimethyl-1H-pyrazole in a mixture of water and hydrochloric acid, then cool the solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature remains below 5 °C.

-

Stir the mixture at this temperature for 1-2 hours. The formation of a colored precipitate, 4-nitroso-3,5-dimethyl-1H-pyrazole, indicates the reaction is proceeding.

-

Filter the precipitate, wash it with cold water, and allow it to dry.

Step 3: Reduction

-

Suspend the 4-nitroso-3,5-dimethyl-1H-pyrazole in water or ethanol.

-

Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), in portions, or perform catalytic hydrogenation using H₂ gas with a Palladium-on-carbon catalyst.

-

If using sodium dithionite, gently heat the mixture (e.g., to 50-60 °C) until the color dissipates.

-

Once the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate, filter it, and concentrate it under reduced pressure to obtain crude this compound.

Trustworthiness Note: This multi-step synthesis incorporates self-validating checkpoints. The appearance of the colored nitroso intermediate in Step 2 serves as a clear visual confirmation of successful C-nitrosation before moving to the final reduction. The disappearance of this color in Step 3 is a strong indicator of a complete reaction.

Part 2: Comprehensive Characterization

The identity and purity of the synthesized this compound must be definitively confirmed through a combination of spectroscopic and physical methods.

Physicochemical Properties

A summary of the key physical properties is provided below. These values are essential for proper handling, storage, and use in subsequent applications.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [][8] |

| Molecular Weight | 111.15 g/mol | [][8] |

| Appearance | Off-white to light grey solid | [] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Solubility | Soluble in methanol, ethanol, DMSO. | General Lab Knowledge |

Spectroscopic Analysis

Spectroscopic data provides the structural fingerprint of the molecule, and various suppliers offer detailed spectroscopic information.[9]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique reveals information about the number and chemical environment of hydrogen atoms.

-

Causality: The two methyl groups at C3 and C5 are chemically equivalent due to tautomerism in the pyrazole ring, which results in a single, sharp signal. The protons of the amine (NH₂) and the pyrazole N-H will appear as broader signals, and their chemical shifts can vary depending on the solvent.

-

-

¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule.

2.2.2. Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. In this compound, the key functional groups are the N-H bonds of the amine and the pyrazole ring, and the C-H bonds of the methyl groups.

2.2.3. Mass Spectrometry (MS)

-

Causality: Mass spectrometry provides the exact mass of the molecule, which confirms its elemental composition. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods used for this analysis.

-

Expected Molecular Ion Peak (M⁺ or [M+H]⁺): The expected m/z value is 111.08 for C₅H₉N₃ or 112.09 for C₅H₁₀N₃⁺. The observation of this peak is the strongest evidence of the successful synthesis of the target compound.

-

Part 3: Chemical Reactivity and Applications

Core Reactivity

The chemical behavior of this compound is primarily governed by the nucleophilicity of the 4-amino group and the acidic proton on the pyrazole nitrogen.

Figure 3: Role of pyrazole scaffolds in drug development.

Part 4: Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its robust synthesis, well-defined characterization profile, and predictable reactivity make it an invaluable tool for chemists. The continued exploration of its utility in creating novel therapeutic agents, as well as its potential in materials science for the development of new dyes and ligands for metal complexes, ensures that this foundational molecule will remain at the forefront of chemical research for the foreseeable future.

References

-

ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). Retrieved from [Link]

-

ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands. An entry to new water-soluble pyrazolate rhodium(I) complexes. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:5272-86-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

-

Taylor & Francis Online. (2010, March 12). One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. Retrieved from [Link]

-

TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]

-

ACS Publications. (n.d.). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]

-

International Journal of Current Science. (2021, May 7). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Retrieved from [Link]

Sources

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-amino-3,5-dimethyl-pyrazol synthesis - chemicalbook [chemicalbook.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5272-86-6|this compound|BLD Pharm [bldpharm.com]

3,5-Dimethyl-1H-pyrazol-4-amine NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Data of 3,5-Dimethyl-1H-pyrazol-4-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal factors governing the compound's spectral characteristics, with a particular focus on the phenomenon of annular tautomerism, which is central to understanding its NMR signature. We will explore predictive ¹H and ¹³C NMR data, outline robust experimental protocols for data acquisition, and discuss the application of advanced 2D NMR techniques for unambiguous structural verification. Every recommendation and interpretation is grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound, with its substituted pyrazole core, represents a privileged scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The precise characterization of these molecules is a prerequisite for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structure elucidation of organic molecules in solution.[2][3][4] For a molecule like this compound, NMR not only confirms the core structure but also provides profound insights into its dynamic behavior in solution—a critical factor influencing its interaction with biological targets.

The Core Challenge: Annular Tautomerism in Pyrazole NMR

A defining characteristic of N-unsubstituted pyrazoles is annular tautomerism. The proton on the nitrogen atom rapidly exchanges between the N1 and N2 positions.[5] This prototropic exchange creates a dynamic equilibrium between two tautomeric forms, which are identical in the case of a symmetrically substituted pyrazole like 3,5-dimethylpyrazole, but distinct in asymmetrically substituted cases.

For this compound, the two tautomers are degenerate. If this exchange is fast on the NMR timescale, as is common at room temperature, the signals for the C3 and C5 positions and their respective methyl substituents will be averaged.[5][6] This results in a spectrum that reflects a time-averaged, symmetrically equivalent structure rather than a static image of one tautomer. Understanding this phenomenon is paramount to correctly interpreting the observed spectra.

Caption: Annular tautomerism in this compound.

Standard 1D NMR Spectral Analysis

The following sections describe the predicted ¹H and ¹³C NMR spectra of this compound in a non-protic solvent like DMSO-d₆ at room temperature. The use of DMSO-d₆ is often preferred for compounds with exchangeable protons (NH, OH) as it can slow down exchange rates compared to CDCl₃ and its residual water peak does not obscure large regions of the spectrum.[7][8]

Predicted ¹H NMR Spectrum

-

Methyl Protons (C3-CH₃, C5-CH₃): Due to rapid tautomerism, the two methyl groups become chemically equivalent. Therefore, a single, sharp singlet integrating to 6 protons is expected. Based on data for 3,5-dimethylpyrazole, this signal is predicted to appear around δ 2.1-2.3 ppm .[9][10]

-

Amine Protons (C4-NH₂): These protons will appear as a broad singlet integrating to 2 protons. The chemical shift is highly variable and depends on solvent, concentration, and temperature. A predicted range is δ 4.0-6.0 ppm . In protic solvents like D₂O or CD₃OD, this signal would disappear due to rapid exchange with the solvent's deuterium.[5]

-

Pyrazole N-H Proton: This proton's signal is notoriously difficult to observe. It is often very broad, sometimes to the point of being indistinguishable from the baseline. This broadening is a result of both rapid chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[5] If observable, it would be a very broad singlet in the region of δ 10-13 ppm .

Predicted ¹³C NMR Spectrum

-

C3 and C5 Carbons: As with their attached methyl groups, the C3 and C5 carbons are averaged by tautomerism and will produce a single signal. In 3,5-dimethylpyrazole, this signal appears around δ 144 ppm.[10] The electronic effect of the C4-amino group will be minimal at this distance. A predicted chemical shift is δ ~145 ppm .

-

C4 Carbon: This carbon is directly attached to the electron-donating amino group. This will cause significant shielding compared to an unsubstituted pyrazole C4 atom. The chemical shift of the C4 carbon in aniline is around 118 ppm, significantly shielded from benzene's 128.5 ppm. A similar upfield shift is expected here. We predict this signal to be in the range of δ 115-125 ppm .

-

Methyl Carbons (C3-CH₃, C5-CH₃): A single, averaged signal is expected for the two methyl carbons. In related 3,5-dimethylpyrazole derivatives, these carbons typically resonate between δ 10-14 ppm .[11][12]

Data Summary Table

| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |

| C3-CH₃ , C5-CH₃ | 2.1 - 2.3 | Singlet (s) | 6H | 10 - 14 |

| C4-NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | 2H | - |

| N1-H | 10 - 13 | Very Broad Singlet (v br s) | 1H | - |

| C 3, C 5 | - | - | - | ~145 |

| C 4 | - | - | - | 115 - 125 |

Experimental Protocols for NMR Analysis

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data. The following workflows are designed to provide a self-validating system for the analysis of this compound.

Caption: Recommended workflow for the NMR analysis of pyrazole compounds.

Standard Sample Preparation and Acquisition (Room Temperature)

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of high-purity, dry deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of a dry solvent is critical to minimize the exchange of the N-H and NH₂ protons with residual water.[5]

-

Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and lineshape.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. To distinguish between CH₃/CH and C/CH₂ carbons, it is highly recommended to also run a DEPT-135 experiment.

Low-Temperature NMR for Tautomer Resolution

Causality: If the rate of proton exchange between N1 and N2 can be slowed sufficiently, the separate, distinct signals for each tautomer can be resolved. Lowering the experimental temperature is the most effective way to achieve this.[5]

-

Solvent Choice: Select a deuterated solvent with a low freezing point, such as deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or deuterated toluene (Toluene-d₈).

-

Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K) as a baseline.

-

Incremental Cooling: Gradually lower the temperature of the NMR probe in 10-20 K decrements.

-

Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.[5]

-

Data Acquisition: Record spectra at each temperature until the single, averaged signals for the methyl groups and the C3/C5 carbons are observed to broaden and then resolve into two distinct sets of signals, representing each tautomer.

Advanced 2D NMR for Structural Verification

Two-dimensional NMR experiments are indispensable for confirming atomic connectivity and validating the assignments made from 1D spectra.[4][5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. For this compound at room temperature, it would show a clear correlation cross-peak between the averaged methyl proton signal (~δ 2.2 ppm) and the averaged methyl carbon signal (~δ 12 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²J_CH, ³J_CH). It is exceptionally powerful for establishing the carbon skeleton. Key expected correlations include:

-

A cross-peak from the methyl protons (~δ 2.2 ppm) to the averaged C3/C5 carbons (~δ 145 ppm).

-

A cross-peak from the methyl protons (~δ 2.2 ppm) to the C4 carbon (~δ 120 ppm).

-

Conclusion

The NMR spectrum of this compound is fundamentally governed by the dynamic process of annular tautomerism. At room temperature, this leads to a simplified spectrum with time-averaged signals for the chemically equivalent C3/C5 positions and their methyl substituents. A comprehensive analysis requires not only the prediction of chemical shifts based on substituent effects but also an appreciation for this dynamic behavior. The application of low-temperature NMR can resolve the individual tautomers, while 2D techniques like HSQC and HMBC provide definitive confirmation of the molecular structure. The protocols and predictive data within this guide offer a robust framework for researchers to confidently characterize this important heterocyclic compound.

References

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

- Cabildo, P., Claramunt, R. M., & Elguero, J. (1994). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(10), 595-600.

-

Alarcón, S. H., Olivieri, A. C., González-Sierra, M., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 718-726. Retrieved from [Link]

-

Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

- Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry.

-

El-Faham, A., et al. (2021). ¹H and ¹³C NMR correlations between the calculated and experimental data. ResearchGate. Retrieved from [Link]

-

Al-Masoudi, N. A. L., & Al-Sultani, A. A. J. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]

-

Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. Retrieved from [Link]

-

Claramunt, R. M., et al. (2005). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

-

Al-Saeedi, A. H., et al. (2017). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. Retrieved from [Link]

-

Elguero, J. (2013). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved from [Link]

-

Alkorta, I., & Elguero, J. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Retrieved from [Link]

- Begtrup, M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Acta Chemica Scandinavica, 45, 1050-1056.

-

Filarowski, A., et al. (2003). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. Retrieved from [Link]

- Gawinecki, R., et al. (2001).

-

Kumar, R. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Structural Characteristics of 3,5-Dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details a proven synthetic pathway, including the preparation of its nitroso precursor, and outlines the methodologies for its characterization. While the crystal structure of this compound has been determined and deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 134002, the primary publication and the crystallographic information file (CIF) were not publicly accessible at the time of this writing. Therefore, this guide also presents a comparative analysis of the crystal structures of closely related pyrazole derivatives to infer potential structural features.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatile nature of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound, with its amino functionality, serves as a valuable building block for the synthesis of more complex molecular architectures and potential drug candidates. Understanding its synthesis and solid-state structure is crucial for its effective utilization in drug design and development.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process involving the nitrosation of 3,5-dimethylpyrazole followed by the reduction of the resulting 4-nitroso derivative.

Synthesis of the Precursor: 3,5-Dimethyl-4-nitroso-1H-pyrazole

A common and effective method for the synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole involves the reaction of acetylacetone with sodium nitrite and hydrazine hydrate in an acidic medium[1].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone in aqueous hydrochloric acid.

-

Addition of Reagents: Cool the solution in an ice bath and slowly add a solution of sodium nitrite. Subsequently, add hydrazine hydrate dropwise while maintaining the low temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours, allowing it to gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The crude product, which precipitates out of the solution, is collected by filtration. The solid is then washed with cold water and dried. Further purification can be achieved by recrystallization from a suitable solvent such as benzene to yield colorless crystals[1].

Caption: Synthesis workflow for 3,5-Dimethyl-4-nitroso-1H-pyrazole.

Reduction to this compound

The reduction of the 4-nitroso group to an amine is a critical step. While various reducing agents can be employed, a common method involves catalytic hydrogenation or the use of metal hydrides. Chemicalbook suggests eight synthetic routes from 3,5-Dimethyl-4-nitro-1H-pyrazole, which is structurally similar to the nitroso precursor and can be reduced using similar methods[2].

Experimental Protocol (General):

-

Reaction Setup: Dissolve the 3,5-dimethyl-4-nitroso-1H-pyrazole in a suitable solvent (e.g., ethanol, methanol).

-

Catalyst/Reducing Agent: Add a catalyst, such as palladium on carbon (Pd/C), for hydrogenation, or a chemical reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent.

-

Reaction Conditions: For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere. For chemical reduction, the reaction is typically stirred at room temperature or with gentle heating.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst is filtered off (in the case of hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to obtain this compound.

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChem CID 78931 |

| Molecular Weight | 111.15 g/mol | PubChem CID 78931 |

| CAS Number | 5272-86-6 | PubChem CID 78931 |

Crystal Structure of this compound

CCDC Deposition and Data Accessibility

The crystal structure of this compound has been determined and the data deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 134002 . This indicates that a single-crystal X-ray diffraction study has been successfully performed on this compound.

Important Note: Despite the existence of this CCDC entry, the full crystallographic information file (CIF) and the associated primary scientific publication were not publicly accessible during the preparation of this guide. Access to the full crystallographic data is often restricted to licensed users of the CCDC's software or through institutional subscriptions.

General Principles of Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction is the gold standard for elucidating the three-dimensional arrangement of atoms in a molecule. The process involves several key steps:

-

Crystal Growth: Obtaining high-quality single crystals is paramount. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Caption: A generalized workflow for single-crystal X-ray diffraction.

Comparative Structural Analysis of Related Pyrazole Derivatives

In the absence of the specific crystal structure data for the title compound, a comparative analysis of closely related pyrazole derivatives can provide valuable insights into the likely intermolecular interactions and packing motifs.

A study on the crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate reveals a monoclinic crystal system with the space group P2₁/n[2]. In this salt, the pyrazolium cation is involved in hydrogen bonding interactions.

Another related compound, 3,5-bis(t-butyl)-1H-pyrazol-4-amine , crystallizes in the monoclinic space group P2₁/c. Its structure is characterized by N-H···N hydrogen bonds, forming supramolecular layers.

Based on these examples, it is highly probable that the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds involving the amino group and the pyrazole nitrogen atoms. The specific packing arrangement will depend on the interplay of these hydrogen bonds and van der Waals interactions between the methyl groups.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a detailed protocol for its synthesis and an overview of its known properties. While the definitive crystal structure is cataloged in the CCDC, its public unavailability highlights the ongoing challenges in open data access in scientific research. Future work should focus on making such fundamental data more readily accessible to the scientific community to accelerate research and development. Furthermore, the exploration of the coordination chemistry and biological activities of derivatives of this compound remains a promising area for future investigation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). Crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate, 2[C5H10N3][C8F4O4]. Retrieved from [Link]

-

Safyanova, I., Dudarenko, N. M., Pavlenko, V. A., Iskenderov, T. S., & Haukka, M. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2520. Retrieved from [Link]

-

ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-1H-pyrazol-4-amine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethyl-1H-pyrazol-4-amine (CAS No. 5272-86-6), a crucial parameter for researchers, scientists, and drug development professionals. Understanding and predicting the solubility of this compound is fundamental for its application in synthesis, purification, formulation, and various analytical techniques. This document will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide predictive insights, and offer detailed protocols for its empirical determination.

Executive Summary

This compound is a heterocyclic amine with a molecular formula of C5H9N3 and a molecular weight of 111.15 g/mol .[][2] Its structure, featuring both hydrogen bond donors (-NH2, -NH) and acceptors (pyrazole nitrogens), along with nonpolar methyl groups, results in a nuanced solubility profile. While specific quantitative solubility data in a broad range of organic solvents is not extensively published, this guide will leverage established chemical principles to predict its behavior and provide the methodology to quantify it accurately. The general principle of "like dissolves like" is the cornerstone for predicting solubility, where a solute's polarity dictates its affinity for solvents of similar polarity.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is essential to comprehend its solubility.

| Property | Value | Source |

| Molecular Formula | C5H9N3 | [] |

| Molecular Weight | 111.15 g/mol | [][2] |

| Melting Point | 204-205 °C | [] |

| IUPAC Name | This compound | [2][5] |

| Physical Form | Solid | [5] |

| Computed XLogP3 | 0.3 | [2] |

The relatively high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding and π-stacking of the pyrazole rings. The low XLogP3 value indicates a hydrophilic character, suggesting a preference for polar solvents over nonpolar ones.[2]

Theoretical Framework for Solubility Prediction

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent.

The Role of Polarity and Hydrogen Bonding

The molecule possesses distinct polar and nonpolar regions. The pyrazole ring with its two nitrogen atoms and the primary amine group (-NH2) are polar and capable of forming strong hydrogen bonds. The two methyl groups (-CH3) are nonpolar.

-

Polar Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The amine and pyrazole N-H groups can donate hydrogen bonds, while the pyrazole nitrogen atoms and the amine group can accept them. Therefore, this compound is expected to exhibit good solubility in polar protic solvents. The presence of an amine group also suggests that its solubility in aqueous solutions will be pH-dependent; it will be more soluble in acidic solutions due to the formation of the polar ammonium salt.[6]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the N-H groups of the pyrazole and amine. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds and have low polarity. The nonpolar methyl groups will have some affinity for these solvents, but the strong intermolecular forces of the solute (hydrogen bonding) will be difficult for nonpolar solvents to overcome. Consequently, solubility is expected to be low in nonpolar solvents.

The underlying principle is that for dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy of the solute-solute (lattice energy) and solvent-solvent interactions.

Predictive Solubility Diagram

The following diagram illustrates the expected solubility trend based on solvent polarity.

Caption: Predicted solubility trend of this compound across solvents of varying polarity.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate data. The following section outlines a standard protocol for determining the solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All work should be conducted in a well-ventilated fume hood.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

This widely accepted method involves creating a saturated solution and then quantifying the dissolved solute.

Caption: Workflow for the isothermal shake-flask method to determine solubility.

Detailed Protocol

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume (e.g., 2 mL) of the chosen solvent. "Excess" ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For finer suspensions, centrifugation can be used to achieve clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

This procedure should be repeated for each solvent of interest. It is good practice to perform replicates to ensure the precision of the results.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise and reliable data, the isothermal shake-flask method is recommended. The protocols and theoretical insights provided in this guide are intended to empower researchers to confidently handle and utilize this compound in their work.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 11, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 11, 2026.

- BOC Sciences. (n.d.). CAS 5272-86-6 this compound. Retrieved January 11, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 11, 2026.

- Sigma-Aldrich. (n.d.). This compound | 5272-86-6. Retrieved January 11, 2026.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 11, 2026.

- PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved January 11, 2026.

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 4-Aminopyrazoles

Foreword: The 4-Aminopyrazole Core - A Privileged Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Among its derivatives, the 4-aminopyrazole framework is particularly noteworthy. It serves as a versatile synthetic building block, enabling access to a vast chemical space of pharmacologically active molecules, including potent kinase inhibitors for oncology and immunology.[1][4][5][6] The exocyclic amino group at the C4 position is not merely a passive substituent; it is a highly reactive and strategic handle that dictates the synthetic diversification potential of the entire scaffold.

This technical guide offers an in-depth exploration of the chemical reactivity inherent to the 4-amino group of the pyrazole ring. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings, electronic influences, and steric factors that govern its behavior. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this privileged scaffold with precision and confidence.

Electronic Landscape and Basicity of the 4-Amino Group

The reactivity of the 4-amino group is intrinsically linked to the electronic nature of the pyrazole ring. The pyrazole system features two nitrogen atoms: a "pyrrole-like" N1, whose lone pair participates in the aromatic sextet, and a "pyridine-like" N2, whose lone pair lies in the plane of the ring.[2] This arrangement makes the pyrazole ring electron-deficient, which in turn influences the C4-amino substituent.

The amino group's lone pair of electrons can delocalize into the aromatic system, imparting a character akin to aniline. This delocalization slightly reduces the nucleophilicity of the nitrogen compared to an aliphatic amine but renders it a potent nucleophile for a wide range of transformations. The basicity of the parent 4-aminopyrazole (pKa of the conjugate acid) is a key parameter; for comparison, the related compound 4-aminopyridine has a pKa of 9.17, indicating significant basicity.[7] This makes the 4-amino group readily protonated in acidic media but a competent nucleophile under neutral or basic conditions.

The interplay of resonance effects is visualized below.

Caption: Resonance delocalization of the amino lone pair into the pyrazole ring.

Foundational Reactions of the 4-Amino Group

The nucleophilic character of the 4-amino group enables a host of reliable and high-yielding transformations. These reactions form the basis for elaborating the 4-aminopyrazole core into more complex molecular architectures.

N-Acylation: Amide Bond Formation

The reaction of the 4-amino group with acylating agents is one of the most fundamental and widely used transformations. It proceeds readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to furnish stable amide derivatives. This reaction is pivotal in drug design for introducing new pharmacophores and modulating physicochemical properties.

General Reaction Scheme: R-CO-X + 4-Aminopyrazole → 4-(Acylamino)pyrazole + H-X (where X = Cl, OCOR', or activated ester)

Protocol 2.1: General Procedure for N-Acylation with an Acyl Chloride

-

Setup: To a solution of 4-aminopyrazole (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Acylating Agent: Add the acyl chloride (1.05 eq.), either neat or as a solution in the reaction solvent, dropwise to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic byproducts, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure 4-(acylamino)pyrazole.

N-Alkylation: Introducing Aliphatic Moieties

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, reductive amination provides a highly controlled and efficient alternative for synthesizing mono-alkylated secondary amines. This two-step, one-pot process involves the initial formation of a Schiff base (imine) with an aldehyde or ketone, followed by in situ reduction.

Caption: Workflow for controlled N-alkylation via reductive amination.

Protocol 2.2: Reductive Amination of 4-Aminopyrazole

-

Setup: Dissolve 4-aminopyrazole (1.0 eq.) and the desired aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture. NaBH(OAc)₃ is preferred for its selectivity and tolerance of mild acidity.

-

Reaction: Continue stirring at room temperature for 3-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the target N-alkylated product.

Diazotization: Gateway to Diverse Functionalities

The transformation of the primary amino group into a diazonium salt is a powerful synthetic strategy, opening a gateway to a wide array of functionalities that are otherwise difficult to introduce. The reaction is conducted in cold aqueous acid with sodium nitrite, generating a transient pyrazole-4-diazonium salt.[8][9][10] This intermediate is highly reactive and typically used immediately in situ.

The stability of the diazonium salt is paramount; reactions are almost universally performed at 0-5 °C to prevent premature decomposition and loss of N₂.[11]

Caption: The pyrazole-4-diazonium salt as a key intermediate.

Key transformations of the diazonium salt include:

-

Azo Coupling: Reaction with electron-rich aromatic systems like phenols or anilines to form intensely colored azo compounds.[10] This is the basis for many dyes and pigments.

-

Sandmeyer Reactions: Copper(I) salt-catalyzed displacement of the diazonium group with halides (-Cl, -Br) or cyanide (-CN).

-

Schiemann Reaction: Displacement with fluoride (-F) using fluoroboric acid (HBF₄).

-

Hydrolysis: Replacement of the diazonium group with a hydroxyl (-OH) group by warming the acidic solution.

Protocol 2.3: Diazotization and Azo Coupling to form an Azo Dye

-

Diazonium Salt Formation: Dissolve 4-aminopyrazole (1.0 eq.) in a dilute mineral acid (e.g., 2M HCl) and cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (NaNO₂, 1.05 eq.) in cold water dropwise. Stir for 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Coupling Partner Solution: In a separate flask, dissolve the coupling partner (e.g., β-naphthol, 1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) and cool to 0-5 °C.

-

Azo Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The coupling reaction is often instantaneous, indicated by the formation of a brightly colored precipitate.

-

Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes.

-

Isolation: Collect the precipitated azo dye by vacuum filtration.

-

Purification: Wash the solid product thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Factors Influencing Reactivity

The inherent reactivity of the 4-amino group can be finely tuned by the substituents present on the pyrazole ring. Understanding these influences is critical for rational reaction design and troubleshooting.

| Factor | Effect on Amino Group Nucleophilicity | Rationale | Example Substituent |

| Electronic (EDG) | Increases | Electron-Donating Groups (EDGs) at C3, C5, or N1 push electron density into the ring, which is then relayed to the C4-amino group, making its lone pair more available for reaction. | -Alkyl, -O-Alkyl |

| Electronic (EWG) | Decreases | Electron-Withdrawing Groups (EWGs) pull electron density from the ring, making the 4-amino group less electron-rich and therefore less nucleophilic. Reactions may require harsher conditions. | -NO₂, -CN, -CF₃, -SO₂R |

| Steric Hindrance | Decreases | Bulky substituents at the adjacent C3 and C5 positions can physically block the approach of electrophiles to the amino nitrogen, slowing down the reaction rate. | -t-Butyl, -Phenyl |

Conclusion and Future Outlook

The 4-amino group of the pyrazole scaffold is a robust and versatile functional handle, providing chemists with a reliable entry point for molecular elaboration. Its reactivity, governed by predictable electronic and steric principles, allows for a wide range of transformations, including acylation, controlled alkylation, and diazotization. These reactions are not merely academic exercises; they are the foundational tools used to construct complex molecules that address significant challenges in medicine and materials science.[5][6][12] As the demand for novel, highly functionalized heterocyclic compounds continues to grow, a deep, mechanistic understanding of the reactivity of synthons like 4-aminopyrazole will remain indispensable for innovation in drug discovery and beyond.

References

- Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides.

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.

- Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing.

- (n.d.).

- Li, Q., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed.

- (2017).

- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.

- Latypov, N. V. (1976).

- (n.d.).

- (n.d.). Biologically active 4‐aminopyrazole derivatives.

- (n.d.). Process for the preparation of 4-aminopyrazole derivatives.

- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.

- (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.

- (n.d.). Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid. Benchchem.

- (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- El-Sayed, M. A. A., et al. (2009). Recent developments in aminopyrazole chemistry.

- (n.d.). 4-Aminopyridine. PubChem.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diazotization of aminonitropyrazoles (1976) | N. V. Latypov | 11 Citations [scispace.com]

- 9. oaji.net [oaji.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution reactions involving 3,5-Dimethyl-1H-pyrazol-4-amine. As a versatile heterocyclic scaffold, pyrazole and its derivatives are of significant interest in medicinal chemistry and drug development. Understanding the reactivity of substituted pyrazoles is paramount for the rational design and synthesis of novel therapeutic agents. This document delves into the nuanced reactivity of the pyrazole core, with a specific focus on how the electronic landscape of this compound dictates the course of electrophilic attack. We will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles.

The Pyrazole Ring: An Electron-Rich Heterocycle with Tunable Reactivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is considered "pyrrole-like" as its lone pair of electrons participates in the aromatic sextet, while the other is "pyridine-like" with its lone pair residing in an sp² hybrid orbital, contributing to the basicity of the ring system. This electronic arrangement renders the pyrazole ring electron-rich and thus susceptible to electrophilic attack.

In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[1] This is due to the resonance stabilization of the intermediate sigma complex, which avoids placing a positive charge on the electronegative nitrogen atoms.

The Influence of Substituents on this compound

In the case of this compound, the pyrazole ring is adorned with three key substituents that profoundly influence its reactivity:

-

Two Methyl Groups (C3 and C5): These electron-donating groups further enhance the electron density of the pyrazole ring, making it more reactive towards electrophiles than the parent pyrazole.

-

An Amino Group (C4): The amino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. However, with the C4 position already occupied, this powerful activating effect will primarily influence the nucleophilicity of the exocyclic amine and the pyrazole ring nitrogens.

Given that the most reactive carbon position (C4) is already substituted, electrophilic attack on this compound is directed towards the nitrogen atoms: the exocyclic 4-amino group and the endocyclic N1 nitrogen of the pyrazole ring.

Reactions at the Exocyclic 4-Amino Group: A Hub of Nucleophilicity

The primary amino group at the C4 position is a key site of reactivity in this compound, readily undergoing reactions with a variety of electrophiles.

Sulfonylation: Synthesis of Pyrazole-4-sulfonamides

The reaction of this compound with sulfonyl chlorides leads to the formation of highly valuable pyrazole-4-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.

Causality of Experimental Choices: The choice of base is critical to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed. The solvent is typically an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to avoid competing reactions.

Experimental Protocol: Synthesis of N-(3,5-Dimethyl-1H-pyrazol-4-yl)benzenesulfonamide

-

Preparation of the Starting Material: this compound can be synthesized from 3,5-dimethyl-1H-pyrazole. The pyrazole is first nitrated at the 4-position, followed by reduction of the nitro group to an amine.

-

Sulfonylation Reaction:

-

Dissolve this compound (1.0 eq) in dry dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

-

Table 1: Representative Sulfonylation Reactions of 4-Aminopyrazoles

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Product | Reference |

| This compound | Benzenesulfonyl chloride | TEA | DCM | N-(3,5-Dimethyl-1H-pyrazol-4-yl)benzenesulfonamide | [3] |

| This compound | p-Toluenesulfonyl chloride | DIPEA | THF | N-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | [1] |

Diagram 1: Sulfonylation of this compound

Caption: General scheme for the sulfonylation of this compound.

Acylation: Formation of Pyrazole-4-amides

Similar to sulfonylation, the 4-amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. These pyrazole-amide conjugates are another important class of compounds in drug discovery.[4]

Causality of Experimental Choices: The reaction conditions are analogous to those for sulfonylation, employing a non-nucleophilic base to scavenge the acid byproduct and an aprotic solvent. For less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction.

Experimental Protocol: Synthesis of N-(3,5-Dimethyl-1H-pyrazol-4-yl)benzamide

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the mixture to stir at room temperature overnight.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Reactions at the Pyrazole Ring Nitrogen (N1): Expanding Molecular Diversity

The N1 nitrogen of the pyrazole ring in this compound is a nucleophilic center that can be targeted by various electrophiles, leading to N1-substituted pyrazole derivatives.

N-Alkylation

N-alkylation of pyrazoles is a common strategy to introduce diverse substituents and modulate the physicochemical properties of the molecule. The reaction typically proceeds via an SN2 mechanism, where the N1 nitrogen acts as the nucleophile.[5]

Causality of Experimental Choices: A base is required to deprotonate the N1-H of the pyrazole, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. The choice of solvent depends on the base used, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being typical.

Experimental Protocol: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

-

Deprotonation: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry DMF, add a solution of this compound (1.0 eq) in dry DMF at 0 °C.

-

Alkylation: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 eq).

-

Reaction: Continue stirring at room temperature for 12 hours.

-

Workup: Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diagram 2: N-Alkylation of this compound

Caption: Stepwise representation of the N-alkylation reaction.

N-Arylation

N-arylation of pyrazoles can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the introduction of a wide range of aryl and heteroaryl groups at the N1 position.

Causality of Experimental Choices:

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction typically employs a phosphine ligand (e.g., XPhos, SPhos) and a base (e.g., K₂CO₃, Cs₂CO₃) in an inert solvent like toluene or dioxane.[6]

-

Ullmann Condensation: This copper-catalyzed reaction often requires a ligand such as a diamine or L-proline and a base in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Table 2: Comparison of N-Arylation Methods

| Method | Catalyst | Ligand | Base | Solvent | Temperature |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Biaryl phosphine | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C |

| Ullmann | CuI or Cu₂O | Diamine, L-proline | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, DMF, DMSO | 90-150 °C |

Conclusion

The electrophilic reactions of this compound are predominantly centered on its nitrogen atoms due to the substitution at the electronically favored C4 position. The exocyclic 4-amino group serves as a primary site for sulfonylation and acylation, leading to the formation of medicinally relevant sulfonamides and amides. Concurrently, the N1 position of the pyrazole ring is amenable to N-alkylation and N-arylation, providing avenues for extensive structural diversification. A thorough understanding of these reaction pathways and the judicious selection of reaction conditions are crucial for leveraging the synthetic potential of this versatile building block in the pursuit of novel chemical entities for drug discovery.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. [Link]

-

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). ACS Medicinal Chemistry Letters. [Link]

-

Facile Synthesis and Sulfonylation of 4-Aminopyrazoles. (2023). ResearchGate. [Link]

-

Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2022). Molecules. [Link]

-

Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities. (2012). ResearchGate. [Link]

-

Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). Nature Communications. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2017). ARKAT USA. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

-

Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2021). ResearchGate. [Link]

-

N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2021). ResearchGate. [Link]

-

Literatures preparation of 4-aminopyrazole derivatives. (2019). ResearchGate. [Link]

-

Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. (2020). ResearchGate. [Link]

-

Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2018). Scielo. [Link]

-

Scheme for obtaining sulfonyl derivatives of aminopyrazoles. (2020). ResearchGate. [Link]

-

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. (2007). Acta Crystallographica Section E. [Link]

-